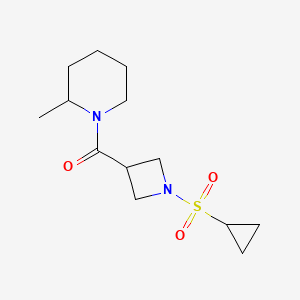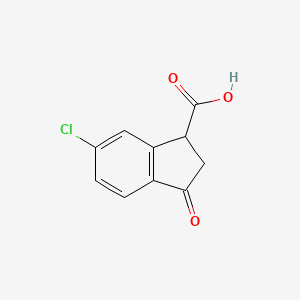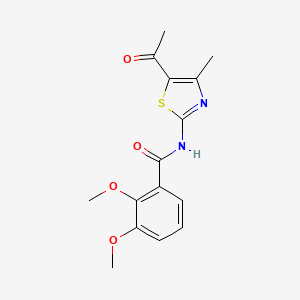![molecular formula C23H23FN2O4S2 B2717388 N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethylbenzene-1-sulfonamide CAS No. 950475-07-7](/img/structure/B2717388.png)
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethylbenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a sulfonamide derivative, which is a functional group characterized by the presence of a sulfonyl group (SO2) attached to two carbon atoms. The sulfonyl group is attached to a 4-fluorophenyl group and a tetrahydroquinoline group. Tetrahydroquinoline is a heterocyclic compound containing a quinoline backbone with four additional hydrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the sulfonyl group, the 4-fluorophenyl group, and the tetrahydroquinoline group. The sulfonyl group is a strong electron-withdrawing group, which would affect the reactivity of the compound .Chemical Reactions Analysis
Sulfonamides, such as this compound, are known to participate in a variety of chemical reactions. They can act as bases, forming salts with acids, and they can also undergo nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonyl group could increase its acidity, while the fluorophenyl group could increase its lipophilicity .Applications De Recherche Scientifique
Synthetic Methodologies
Research has demonstrated the utility of sulfonamide derivatives in synthetic chemistry, particularly in the formation of fluorinated isoquinolines and quinolines. For instance, the synthesis of ring-fluorinated isoquinolines and quinolines via intramolecular substitution has been explored, highlighting the role of sulfonamide moieties in facilitating these reactions (Ichikawa et al., 2006). Similarly, the Diels–Alder reactions of N-sulfonyl substituted aza-ortho-xylylenes have been investigated, showing the potential of these compounds in generating complex molecular structures (Consonni et al., 1996).
Biological Activities
Sulfonamide derivatives have been identified to possess a range of biological activities. For example, some derivatives have shown pro-apoptotic effects in cancer cells by activating specific cellular pathways (Cumaoğlu et al., 2015). Additionally, the design and synthesis of a caged Zn2+ probe using sulfonamide derivatives demonstrate their utility in bioimaging and fluorescence studies, suggesting potential applications in cellular biology and diagnostics (Aoki et al., 2008).
Material Sciences
In material sciences, sulfonamide-based compounds have contributed to the development of novel materials. For instance, the synthesis and characterization of poly(aryl ether sulfonamide)s have been explored, with the sulfonamide group acting as an activating group for nucleophilic aromatic substitution polymerizations (Rebeck & Knauss, 2011). This research highlights the potential of such compounds in creating new polymeric materials with specific properties.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O4S2/c1-16-5-10-22(14-17(16)2)31(27,28)25-20-9-6-18-4-3-13-26(23(18)15-20)32(29,30)21-11-7-19(24)8-12-21/h5-12,14-15,25H,3-4,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUKPTLJCVPCLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)F)C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(2-methoxynaphthalen-1-yl)-N-[3-(1,2-oxazol-4-yl)propyl]propanamide](/img/structure/B2717305.png)


![1-BENZYL-4-[3-(4-CHLOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERAZINE](/img/structure/B2717310.png)
![6-Oxabicyclo[3.2.1]oct-3-en-1-ylmethanamine](/img/structure/B2717313.png)

![(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2717317.png)



![2-methyl-6-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2717322.png)
![3-tert-butyl-1-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea](/img/structure/B2717324.png)
![5-((4-Fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2717326.png)
![Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2717327.png)
